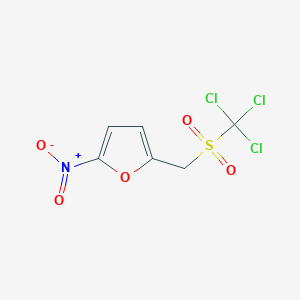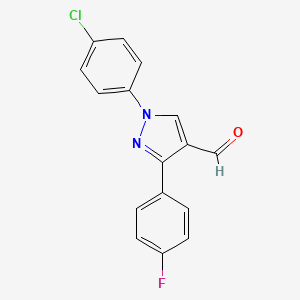![molecular formula C19H16N2O2S B12018701 (2Z)-2-(2-propoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B12018701.png)
(2Z)-2-(2-propoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z)-2-(2-propoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a complex organic compound that belongs to the class of thiazolobenzimidazoles. This compound is characterized by its unique structure, which includes a thiazole ring fused to a benzimidazole ring, with a propoxybenzylidene substituent. The compound’s distinct structure imparts unique chemical and physical properties, making it of significant interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(2-propoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one typically involves a multi-step process. One common synthetic route includes the condensation of 2-propoxybenzaldehyde with 2-aminobenzimidazole in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then cyclized with a thioamide under acidic conditions to yield the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to handle the increased volume of reactants and to maintain consistent reaction conditions. Purification steps, such as recrystallization or chromatography, are crucial to obtain the compound in its pure form.
化学反应分析
Types of Reactions
(2Z)-2-(2-propoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propoxy group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
科学研究应用
(2Z)-2-(2-propoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用机制
The mechanism of action of (2Z)-2-(2-propoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and the compound’s structural modifications.
相似化合物的比较
Similar Compounds
Similar compounds to (2Z)-2-(2-propoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one include other thiazolobenzimidazole derivatives with different substituents. Examples include:
- (2Z)-2-(2-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
- (2Z)-2-(2-ethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Uniqueness
The uniqueness of this compound lies in its specific substituent, which imparts distinct chemical and physical properties. This makes it particularly valuable for certain applications, such as in the development of new therapeutic agents or materials with specific functionalities.
属性
分子式 |
C19H16N2O2S |
|---|---|
分子量 |
336.4 g/mol |
IUPAC 名称 |
(2Z)-2-[(2-propoxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C19H16N2O2S/c1-2-11-23-16-10-6-3-7-13(16)12-17-18(22)21-15-9-5-4-8-14(15)20-19(21)24-17/h3-10,12H,2,11H2,1H3/b17-12- |
InChI 键 |
YXPMBDUCZHVJOB-ATVHPVEESA-N |
手性 SMILES |
CCCOC1=CC=CC=C1/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2 |
规范 SMILES |
CCCOC1=CC=CC=C1C=C2C(=O)N3C4=CC=CC=C4N=C3S2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12018630.png)



![4-(4-Butoxy-3-methylbenzoyl)-1-[2-(dimethylamino)ethyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12018665.png)


![[4-[(E)-[(3,4-dimethoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-bromobenzoate](/img/structure/B12018673.png)
![4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12018675.png)
![5-(3-Ethoxyphenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12018678.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B12018683.png)

![(3Z)-5-bromo-1-butyl-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12018700.png)
